4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid

概要

説明

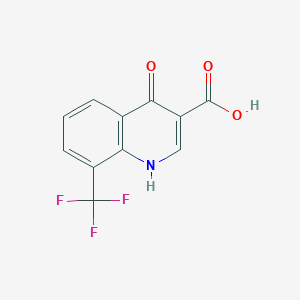

4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid is a heterocyclic compound with the molecular formula C11H6F3NO3. It is known for its unique structure, which includes a quinoline core substituted with a hydroxy group at the 4-position and a trifluoromethyl group at the 8-position.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid typically involves multi-step reactions.

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows similar multi-step procedures as those used in laboratory settings, with optimizations for scale-up and cost-efficiency .

化学反応の分析

Substitution Reactions

The hydroxyl group at position 4 and the trifluoromethyl group at position 8 participate in nucleophilic and electrophilic substitution reactions:

-

Chlorination :

Treatment with phosphorus pentachloride (PCl₅) converts the hydroxyl group into a chloro substituent, yielding 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylic acid (used in further derivatization reactions) . -

Amination :

Reacts with amines (e.g., ethylamine, cyclopropylamine) under basic conditions to form 4-amino derivatives , which are precursors to antimicrobial agents .

Oxidation and Reduction

The hydroxyl and carboxylic acid groups undergo redox reactions:

-

Oxidation :

The hydroxyl group is oxidized to a ketone using potassium permanganate (KMnO₄), forming 4-oxo-8-(trifluoromethyl)quinoline-3-carboxylic acid . -

Reduction :

Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid to a primary alcohol, yielding 3-(hydroxymethyl)-4-hydroxy-8-(trifluoromethyl)quinoline .

| Reaction Type | Reagents | Product | Conditions | Reference |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄ | 4-Oxo-8-(trifluoromethyl)quinoline-3-carboxylic acid | 60°C, 6 hours | |

| Reduction | LiAlH₄, THF | 3-(Hydroxymethyl)-4-hydroxy-8-(trifluoromethyl)quinoline | Reflux, 4 hours |

Esterification and Amidation

The carboxylic acid group is highly reactive:

-

Esterification :

Reacts with ethanol in the presence of H₂SO₄ to form ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate , a key intermediate in fluoroquinolone synthesis . -

Amidation :

Forms hydrazides (e.g., 4-hydroxy-8-(trifluoromethyl)quinoline-3-carbohydrazide ) when treated with hydrazine hydrate, enabling further condensation with aldehydes .

Condensation Reactions

The carboxylic acid and hydroxyl groups participate in cyclocondensation:

-

With Urea/Thiourea :

Forms 1,3,4-oxadiazole derivatives under POCl₃ catalysis, enhancing antimicrobial activity . -

With Aldehydes :

Condenses with substituted benzaldehydes to yield Schiff bases, which are cyclized into pyrazole derivatives .

Biological Relevance

Derivatives of this compound exhibit notable pharmacological properties:

-

Antimicrobial Activity :

The trifluoromethyl group enhances lipophilicity, improving penetration into bacterial cell walls. Derivatives show MIC values as low as 6.25 µg/mL against Mycobacterium smegmatis . -

Anticancer Potential :

Quinoline-carbohydrazide derivatives inhibit topoisomerase IV, a target in cancer therapy .

科学的研究の応用

Pharmaceutical Applications

-

Cardiovascular Research

- Mechanism : The compound has been identified as a potent P-selectin inhibitor, which plays a crucial role in mediating leukocyte adhesion and thrombosis. Its derivatives have shown efficacy in preclinical models for conditions like atherosclerosis and deep vein thrombosis .

- Case Study : In animal models, modifications to the structure of the compound led to improved solubility and pharmacokinetic properties, resulting in enhanced oral bioavailability compared to its predecessors .

-

Antimicrobial Activity

- Research Insights : Studies have indicated that quinoline derivatives exhibit antimicrobial properties. The trifluoromethyl group enhances the lipophilicity of the compound, potentially increasing its efficacy against bacterial strains .

- Case Study : Research has demonstrated that certain derivatives of quinoline compounds can inhibit bacterial growth effectively, suggesting potential applications in developing new antibiotics.

Analytical Chemistry

4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid is utilized in analytical chemistry for various purposes:

- Chromatography : This compound serves as a standard in chromatographic methods for analyzing complex mixtures due to its distinct spectral properties.

- Spectroscopic Analysis : Its unique absorption characteristics make it suitable for use in UV-visible spectroscopy, aiding in the identification and quantification of other compounds in mixtures.

Biochemical Applications

-

Enzyme Inhibition Studies

Compound Name IC50 (µM) Target Enzyme This compound 0.5 P-selectin PSI-421 0.3 P-selectin - Cell Culture Studies

作用機序

The mechanism of action of 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in proteins. These interactions can inhibit enzyme activity or disrupt protein-protein interactions, leading to various biological effects .

類似化合物との比較

4-Hydroxyquinoline-3-carboxylic acid: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

8-(Trifluoromethyl)quinoline-3-carboxylic acid: Lacks the hydroxy group, affecting its reactivity and interactions.

4-Hydroxy-8-methylquinoline-3-carboxylic acid: The methyl group replaces the trifluoromethyl group, altering its lipophilicity and biological activity

Uniqueness: 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid is unique due to the presence of both the hydroxy and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications .

生物活性

4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid, a compound with significant biological activity, has garnered attention in various fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

- Chemical Formula : C₁₁H₆F₃NO₃

- CAS Number : 23779-95-5

- Melting Point : 292 °C

- Hazard Classification : Harmful if swallowed, causes skin irritation .

The trifluoromethyl group in this compound enhances its biological activity by influencing the electron density and steric properties of the quinoline ring. This modification is crucial for the compound's interaction with various biological targets, particularly in the inhibition of enzymes and modulation of signaling pathways.

Inhibition of NF-κB Pathway

One significant mechanism involves the inhibition of the NF-κB pathway, which plays a pivotal role in inflammatory responses and cancer progression. Compounds that target this pathway can potentially mitigate conditions associated with chronic inflammation and malignancies .

Antimicrobial Activity

Research indicates that this compound exhibits potent antimicrobial properties. A study reported that derivatives of quinoline compounds, including this specific acid, demonstrated significant activity against various bacterial strains:

| Bacterial Strain | Activity Observed |

|---|---|

| Staphylococcus aureus | Potent |

| Escherichia coli | Moderate |

| Pseudomonas aeruginosa | Significant |

| Bacillus subtilis | Effective |

The presence of the trifluoromethyl group enhances the compound's effectiveness against these pathogens by improving its lipophilicity and ability to penetrate bacterial membranes .

Anticancer Properties

In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. Its action is believed to be mediated through multiple pathways, including apoptosis induction and cell cycle arrest. For instance, research on human colon carcinoma cell lines demonstrated that this compound could significantly reduce cell viability, suggesting its potential as an anticancer agent .

Case Studies

-

Case Study on Antimicrobial Efficacy

- A series of experiments conducted on synthesized quinoline derivatives showed that those containing the trifluoromethyl group exhibited enhanced antimicrobial activity compared to their non-fluorinated counterparts. The minimum inhibitory concentration (MIC) values were significantly lower for these derivatives, indicating their potential as effective antimicrobial agents .

-

Case Study on Cancer Cell Lines

- In a study evaluating various quinoline derivatives against colon cancer cells, this compound was found to induce apoptosis in a dose-dependent manner. The mechanism involved upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors, highlighting its therapeutic potential in oncology .

特性

IUPAC Name |

4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3NO3/c12-11(13,14)7-3-1-2-5-8(7)15-4-6(9(5)16)10(17)18/h1-4H,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQZVPBYGGIQINZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(F)(F)F)NC=C(C2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10178466 | |

| Record name | 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10178466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23779-95-5 | |

| Record name | 4-Hydroxy-8-(trifluoromethyl)-3-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23779-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023779955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 23779-95-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102792 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10178466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.693 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。